N,N-dibutyl-4-(phenylsulfonyl)aniline
Description
N,N-Dibutyl-4-(phenylsulfonyl)aniline is a substituted aniline derivative featuring a phenylsulfonyl group at the para position and two butyl groups attached to the nitrogen atom. This compound belongs to the class of sulfonated aromatic amines, which are characterized by their electron-withdrawing sulfonyl groups and alkylated amine moieties. The phenylsulfonyl group enhances the compound's stability and modulates its electronic properties, making it relevant in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
4-(benzenesulfonyl)-N,N-dibutylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2S/c1-3-5-16-21(17-6-4-2)18-12-14-20(15-13-18)24(22,23)19-10-8-7-9-11-19/h7-15H,3-6,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGAPMUNXAWUJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs of N,N-dibutyl-4-(phenylsulfonyl)aniline, highlighting differences in substituents, molecular weight, and functional groups:
| Compound Name | Substituents/R-Groups | Molecular Formula | Molecular Weight (g/mol) | Key Applications/Properties |
|---|---|---|---|---|
| N,N-Dibutyl-4-(phenylsulfonyl)aniline | -N(C₄H₉)₂, -SO₂C₆H₅ at C4 | C₂₀H₂₇NO₂S | 345.5 | Intermediate in organic synthesis |
| (E)-N,N-Diethyl-4-[2-(phenylsulfonyl)vinyl]aniline (4h) | -N(C₂H₅)₂, -CH=CH-SO₂C₆H₅ at C4 | C₁₈H₂₁NO₂S | 315.4 | Olefination studies; Z-selectivity |
| 1-(Phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline derivatives | Pyrazole ring + -SO₂C₆H₅ + -CH₂-C₆H₅ | Variable | ~350–400 | Antiviral agents (e.g., anti-WNV) |
| 4-Methoxy-N-(4-Methoxyphenyl)-N-(4-Nitrophenyl)aniline | -N(4-OCH₃-C₆H₄)(4-NO₂-C₆H₄), -OCH₃ at C4 | C₂₀H₁₈N₂O₄ | 350.4 | Electro-optical materials |
| N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide | Dual -SO₂NH- groups, fluorinated aryl rings | C₂₀H₁₈F₂N₂O₄S₂ | 476.5 | Unexpected sulfonamide byproduct |
Key Observations :
- Electronic Effects : The phenylsulfonyl group in N,N-dibutyl-4-(phenylsulfonyl)aniline reduces the electron density on the aromatic ring compared to methoxy or nitro substituents, affecting reactivity in electrophilic substitution reactions .
- Biological Activity : Pyrazole-sulfonyl hybrids (e.g., ) exhibit antiviral activity, while sulfonamide derivatives (e.g., ) are explored for their stability and binding affinity .
Stability and Functional Group Compatibility
- Hydrolytic Stability : Sulfones (e.g., N,N-dibutyl-4-(phenylsulfonyl)aniline) are generally more stable than sulfonamides under acidic conditions due to the absence of hydrolyzable N–S bonds .
- Thermal Stability : The dibutyl groups may reduce crystallinity compared to smaller alkyl chains, as seen in ’s methoxy-nitro derivatives .
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